

Application Notes and Protocols for Cell-Based Assays Involving 2-Hydroxymethylene Ethisterone

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Compound of Interest

Compound Name: 2-Hydroxymethylene ethisterone

Cat. No.: B15548108

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Introduction

2-Hydroxymethylene ethisterone is a synthetic steroid and a derivative of ethisterone, the first orally active progestin.[1] As a member of the progestin family, its biological activities are expected to be mediated primarily through interaction with the progesterone receptor (PR). Progestins play a critical role in the regulation of the female reproductive cycle, and synthetic progestins are widely used in hormone therapy and contraception.[2] Understanding the interaction of novel synthetic steroids like **2-Hydroxymethylene ethisterone** with the progesterone receptor is crucial for drug development and toxicological screening.

These application notes provide a framework for characterizing the progestogenic activity of **2-Hydroxymethylene ethisterone** using common cell-based assays: a Progesterone Receptor (PR) Reporter Gene Assay and a competitive PR Binding Assay. While specific experimental data for **2-Hydroxymethylene ethisterone** is not extensively available in public literature, the following protocols are based on established methods for assessing the activity of progestins.

Mechanism of Action: Progesterone Receptor Signaling

Progesterone and its synthetic analogs, known as progestins, primarily exert their effects by binding to the progesterone receptor (PR), a member of the nuclear receptor superfamily.^[3] Upon ligand binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.^[4] In the nucleus, the ligand-receptor complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.^{[4][5]} This is referred to as the genomic signaling pathway. Additionally, progestins can elicit rapid, non-genomic effects through membrane-associated PRs that activate intracellular signaling cascades, such as the Src/MAPK pathway.^{[4][6][7]}

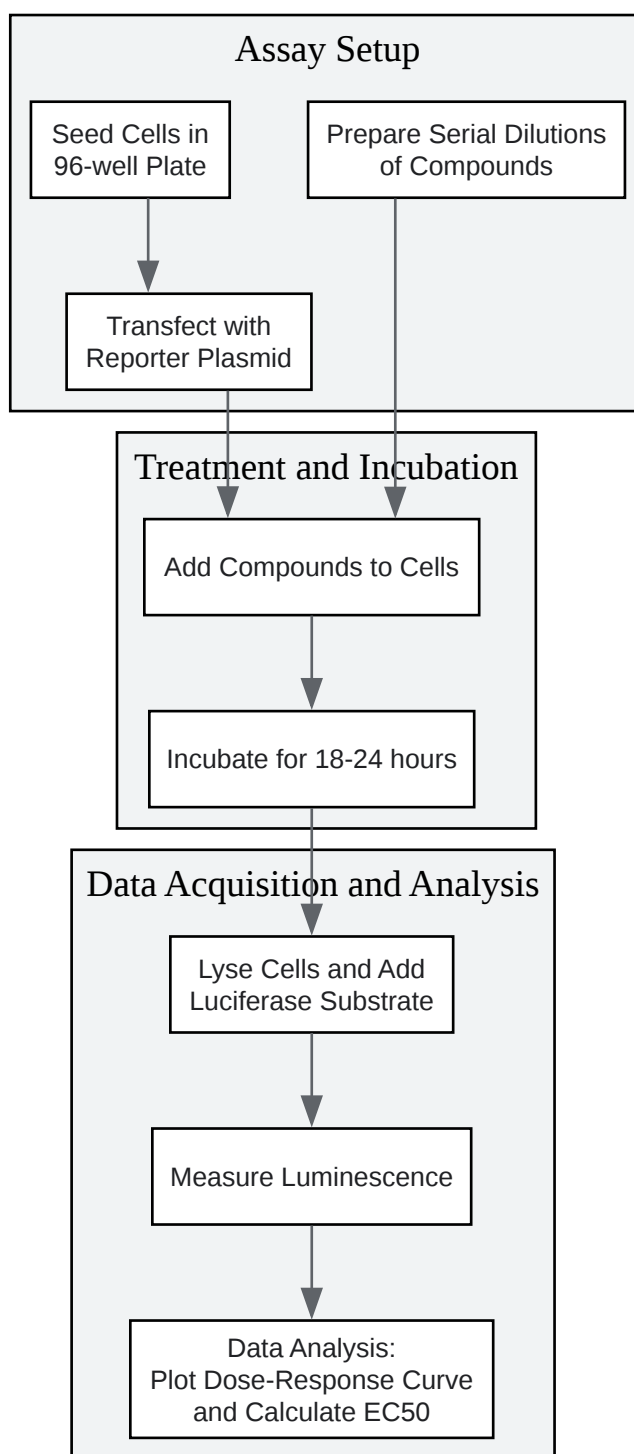
Data Presentation: Progestogenic Activity Profile

The following table summarizes hypothetical quantitative data for **2-Hydroxymethylene ethisterone** in comparison to known progestins. This data is for illustrative purposes to demonstrate how results from the described assays would be presented.

Compound	Assay Type	Cell Line	Endpoint	EC50 / IC50 (nM)	Relative Potency (%) (vs. Progesterone)
Progesterone	PR Reporter Gene Assay	T47D	Luciferase Activity	1.0	100
2-Hydroxymethylene ethisterone	PR Reporter Gene Assay	T47D	Luciferase Activity	5.2	19.2
Ethisterone	PR Reporter Gene Assay	T47D	Luciferase Activity	8.5	11.8
Progesterone	Competitive PR Binding	MCF-7	[³ H]-Progesterone Displacement	2.5	100
2-Hydroxymethylene ethisterone	Competitive PR Binding	MCF-7	[³ H]-Progesterone Displacement	12.0	20.8
Ethisterone	Competitive PR Binding	MCF-7	[³ H]-Progesterone Displacement	18.7	13.4

Signaling Pathway Diagram

The following diagram illustrates the canonical progesterone receptor signaling pathway.



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